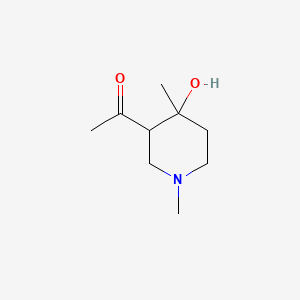

1,4-二甲基-3-乙酰基-4-羟基-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, involves the replacement of a 2-isoindoline moiety with an indanone moiety, demonstrating the versatility of piperidine chemistry in generating biologically active molecules . Another paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, showcasing the use of dynamic pH control and electrophilic substitution to create a series of sulfonamides with a piperidine nucleus .

Molecular Structure Analysis

The crystal structure of a piperidine derivative, 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione, has been determined, revealing dihedral angles between the piperidine ring and attached phenyl and phenylamine moieties. This structural information is crucial for understanding the conformational preferences of piperidine derivatives and their potential interactions with biological targets .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving piperidine derivatives. For example, the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists utilizes the cis-thermal elimination of carbonates, highlighting a method for selective dehydration and the formation of specific stereoisomers . Another study presents a tandem aza[4 + 2]/allylboration reaction, a novel multicomponent reaction for the synthesis of α-hydroxyalkyl piperidine derivatives, which is significant for creating compounds with multiple stereogenic centers in a single step .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structural features. For instance, the presence of substituents such as acetyl or dimethylamino groups can affect the compound's reactivity, solubility, and biological activity. The pharmacological properties of a new derivative of piperidine, 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride, were evaluated, demonstrating its analgesic and spasmolytic properties . The bioactivity of synthesized O-substituted sulfonamides was also evaluated, showing significant activity against butyrylcholinesterase enzyme .

科学研究应用

热降解和热解研究

1,4-二甲基-3-乙酰基-4-羟基-哌啶已在热降解和热解的背景下进行了研究。例如,对 1-脱氧-1-哌啶基- d -果糖热解的研究揭示了包括哌啶乙酸盐和哌啶酰胺在内的各种化合物的形成,表明 1,4-二甲基-3-乙酰基-4-羟基-哌啶在碳水化合物热解研究中的潜力 (Mills, Baker, & Hodge, 1970)。

药物化学中的生物活性构象研究

该化合物已在药物化学中进行了探索,以了解 μ-阿片受体拮抗剂的生物活性构象。一项研究阐明了 N-取代反式-3,4-二甲基-4-(3-羟基苯基)哌啶衍生物的构象方面,促进了阿片受体拮抗剂的开发 (Le Bourdonnec et al., 2006)。

酸催化反应的动力学研究

由酰基醌和烯胺衍生的环状 O,N-缩醛的酸催化重排的动力学研究已利用了 1,4-二甲基-3-乙酰基-4-羟基-哌啶的衍生物。这些研究提供了对涉及哌啶衍生物的化学反应机理的见解 (Castro, Santos, & Valderrama, 1986)。

胃肠道疾病的药物研究

在药物研究中,特别是对于胃肠道运动障碍,已经研究了 1,4-二甲基-3-乙酰基-4-羟基-哌啶衍生物。其中一项研究导致发现了一种外周选择性阿片受体拮抗剂,显示出在胃肠道运动障碍中进行临床研究的潜力 (Zimmerman et al., 1994)。

分子结构和氢键研究

该化合物一直是分子结构和氢键研究的主题。例如,一项研究报道了相关哌啶衍生物的晶体和分子结构,强调了氢键和 C-H…π 相互作用在稳定分子结构中的作用 (Khan et al., 2013)。

抗肿瘤活性评价

还进行了研究以评估 1,4-二甲基-3-乙酰基-4-羟基-哌啶衍生物的抗肿瘤活性,特别是在动物模型中的特定癌细胞中。这为开发新的癌症疗法提供了有价值的信息 (Arul & Smith, 2016)。

属性

IUPAC Name |

1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSYAXKYAOWSCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCC1(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283202 |

Source

|

| Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |

CAS RN |

37994-62-0 |

Source

|

| Record name | NSC30344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)